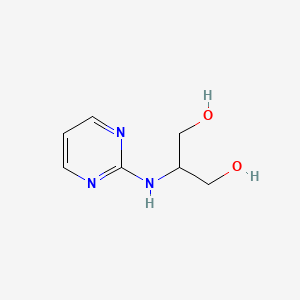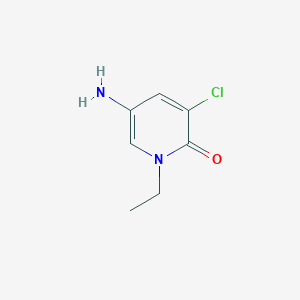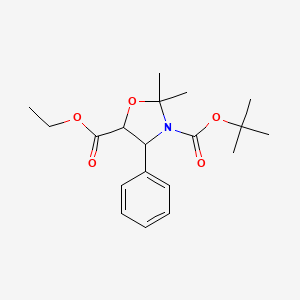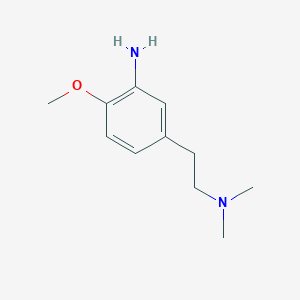
3-Methoxy-7-(4-methylpyridin-3-yl)-1,2-benzoxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methoxy-7-(4-methylpyridin-3-yl)-1,2-benzoxazole is a chemical compound that belongs to the benzoxazole family Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring This particular compound is characterized by the presence of a methoxy group at the 3-position and a 4-methylpyridin-3-yl group at the 7-position of the benzoxazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-7-(4-methylpyridin-3-yl)-1,2-benzoxazole typically involves the following steps:
Formation of the Benzoxazole Core: The benzoxazole core can be synthesized through a cyclization reaction involving an ortho-aminophenol and a carboxylic acid derivative. This reaction is often catalyzed by a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group at the 3-position of the benzoxazole ring. This is typically achieved using methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3).
Attachment of the 4-Methylpyridin-3-yl Group: The 4-methylpyridin-3-yl group can be attached through a coupling reaction, such as a Suzuki-Miyaura cross-coupling reaction, involving a boronic acid derivative of the pyridine and a halogenated benzoxazole intermediate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
3-Methoxy-7-(4-methylpyridin-3-yl)-1,2-benzoxazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents for substitution reactions include halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce a new functional group such as an amine or thiol.
科学的研究の応用
3-Methoxy-7-(4-methylpyridin-3-yl)-1,2-benzoxazole has a wide range of scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound may have potential as a probe for studying biological processes or as a lead compound for drug discovery.
Medicine: It could be investigated for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry: The compound might be used in the development of new materials, such as polymers or dyes, or as an intermediate in the synthesis of other valuable chemicals.
作用機序
The mechanism of action of 3-Methoxy-7-(4-methylpyridin-3-yl)-1,2-benzoxazole would depend on its specific application. For example, if the compound is being investigated as a drug, its mechanism of action would involve interactions with molecular targets such as enzymes, receptors, or nucleic acids. These interactions could modulate biological pathways and lead to therapeutic effects.
類似化合物との比較
Similar Compounds
3-Methoxy-1,2-benzoxazole: Lacks the 4-methylpyridin-3-yl group, which may result in different chemical and biological properties.
7-(4-Methylpyridin-3-yl)-1,2-benzoxazole: Lacks the methoxy group, which could affect its reactivity and interactions with other molecules.
3-Hydroxy-7-(4-methylpyridin-3-yl)-1,2-benzoxazole: Has a hydroxyl group instead of a methoxy group, which might influence its solubility and hydrogen bonding capabilities.
Uniqueness
The unique combination of the methoxy group and the 4-methylpyridin-3-yl group in 3-Methoxy-7-(4-methylpyridin-3-yl)-1,2-benzoxazole imparts distinct chemical and biological properties that differentiate it from similar compounds. These properties could include specific binding affinities, reactivity patterns, and biological activities.
特性
分子式 |
C14H12N2O2 |
|---|---|
分子量 |
240.26 g/mol |
IUPAC名 |
3-methoxy-7-(4-methylpyridin-3-yl)-1,2-benzoxazole |
InChI |
InChI=1S/C14H12N2O2/c1-9-6-7-15-8-12(9)10-4-3-5-11-13(10)18-16-14(11)17-2/h3-8H,1-2H3 |
InChIキー |
AQAVUOLJUTVGIV-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=NC=C1)C2=CC=CC3=C2ON=C3OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



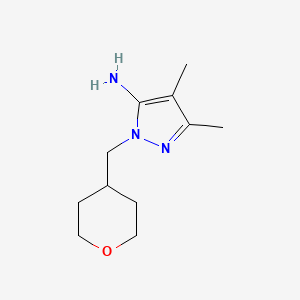
![3,4,5-Trihydroxy-6-[2-[4-[[4-methyl-6-(1-methylbenzimidazol-2-yl)-2-propylbenzimidazol-1-yl]methyl]phenyl]benzoyl]oxyoxane-2-carboxylic acid](/img/structure/B13891194.png)
![1,1-Dimethylethyl [4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-thienyl]carbamate](/img/structure/B13891201.png)
![[2,15,17,27,29-Pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[[4-(2-methylpropyl)piperazin-1-yl]iminomethyl]-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate](/img/structure/B13891210.png)
![Methyl 3-[[(1,1-dimethylethoxy)carbonyl]amino]-5-methylbenzoate](/img/structure/B13891214.png)

![Benzyl 2-(8-amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)propylcarbamate](/img/structure/B13891233.png)
![2,3,4-trichloro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B13891234.png)
